molecular formula C17H24Cl2N2S B6155972 1-benzyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 1158494-97-3

1-benzyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine dihydrochloride

Cat. No. B6155972
CAS RN: 1158494-97-3
M. Wt: 359.4
InChI Key:
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Description

1-benzyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine dihydrochloride (1-BTP) is a synthetic compound that has been used in a variety of scientific research applications. This compound has been used as a probe in biochemical and physiological studies to understand its mechanism of action and to determine its effects on cells and tissues. 1-BTP has been shown to have a variety of advantages and limitations for its use in laboratory experiments.

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in organic synthesis. Its structure allows for various reactions at the benzylic position, which can be exploited to synthesize a wide range of organic molecules. The benzylic position is particularly reactive due to the possibility of resonance stabilization when forming intermediates .

Pharmaceutical Intermediates

In the pharmaceutical industry, this compound is used as an intermediate for the development of new drugs. It can be involved in the synthesis of molecules with potential therapeutic effects, especially in the research and development phase of drug discovery .

Cytotoxic Activity Research

The compound has been utilized in the design and synthesis of libraries of molecules to screen for cytotoxic activity against various cancer cell lines. This is crucial for the development of new chemotherapeutic agents .

Chemical Production Processes

“1-benzyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine dihydrochloride” is used in chemical production processes. Its role in these processes is often as a catalyst or a reactant that leads to the formation of more complex chemical structures .

Laboratory Research and Development

In academic and industrial laboratories, this compound is frequently used in research and development activities. It can be a subject of study in understanding reaction mechanisms or developing new synthetic methodologies .

Medicinal Chemistry

The compound’s structure makes it a valuable tool in medicinal chemistry, where it can be modified to create new compounds with potential pharmacological properties. It is particularly useful in the synthesis of small molecule therapeutics .

Mechanism of Action

Target of Action

A related compound, (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine dihydrochloride, is known to be used in the preparation of janus kinase 1 selective inhibitors . Therefore, it is possible that 1-benzyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine dihydrochloride may also interact with similar targets.

Biochemical Pathways

It is known that related compounds can participate in the synthesis of various heterocyclic compounds, indicating potential involvement in complex organic molecule creation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine dihydrochloride involves the reaction of benzylamine with 2-bromothiophene followed by reduction of the resulting intermediate with sodium borohydride. The resulting amine is then reacted with 4-piperidone to yield the final product as a dihydrochloride salt.", "Starting Materials": ["Benzylamine", "2-bromothiophene", "Sodium borohydride", "4-piperidone", "Hydrochloric acid", "Ethanol"], "Reaction": ["Step 1: Benzylamine is reacted with 2-bromothiophene in ethanol in the presence of hydrochloric acid to yield the intermediate 1-benzyl-N-(2-bromothiophen-2-yl)methylpiperidin-4-amine.", "Step 2: The intermediate is then reduced with sodium borohydride in ethanol to yield 1-benzyl-N-(2-thiophen-2-yl) methylpiperidin-4-amine.", "Step 3: The resulting amine is then reacted with 4-piperidone in ethanol to yield 1-benzyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine.", "Step 4: The final product is obtained as a dihydrochloride salt by reacting the amine with hydrochloric acid."] }

CAS RN

1158494-97-3

Product Name

1-benzyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine dihydrochloride

Molecular Formula

C17H24Cl2N2S

Molecular Weight

359.4

Purity

95

Origin of Product

United States

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